

Application Note: High-Sensitivity Analysis of Sulcotrione Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: *Sulcotrione*

Cat. No.: *B1682642*

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Abstract

This application note presents a robust and sensitive method for the quantitative analysis of **sulcotrione** residues in environmental samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocols provided are tailored for researchers, scientists, and professionals in drug development and environmental monitoring. Detailed methodologies for sample preparation from soil and water matrices, along with optimized HPLC and MS/MS parameters, are described. The method validation demonstrates excellent accuracy, precision, and low limits of detection, making it suitable for routine trace-level residue analysis.

Introduction

Sulcotrione is a selective herbicide belonging to the triketone family, which is widely used for the control of broadleaf weeds and grasses in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Due to its agricultural importance, monitoring its residues in soil and water is crucial to assess potential environmental impact and ensure food safety. This application note details a validated HPLC-MS/MS method for the reliable quantification of **sulcotrione**.

Experimental Protocols

Sample Preparation

Two distinct protocols are provided for the extraction of **sulcotrione** from soil and water samples.

1.1. Soil Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method provides a simple and efficient extraction of **sulcotrione** from complex soil matrices.

- Extraction:
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes. [\[1\]](#)
 - Add 10 mL of acetonitrile to the tube.
 - Add the extraction salts: 4 g of anhydrous magnesium sulfate (MgSO_4) and 1 g of sodium chloride (NaCl).
 - Cap the tube tightly and shake vigorously for 1 minute.
 - Centrifuge the tube at ≥ 5000 rcf for 5 minutes. [\[1\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO_4 and 50 mg of Primary Secondary Amine (PSA) sorbent.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at ≥ 5000 rcf for 2 minutes.
 - Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial for HPLC-MS/MS analysis.

1.2. Water Sample Preparation: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is employed to concentrate **sulcotrione** from water samples and remove interfering substances.

- Cartridge Conditioning:
 - Pass 5 mL of methanol through a 60 mg Waters Oasis HLB SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry.[\[2\]](#)
- Sample Loading:
 - Pass 200 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[\[2\]](#)
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove any remaining interferences.
- Elution:
 - Dry the cartridge by passing air through it for 2 hours.
 - Elute the **sulcotrione** from the cartridge with 6 mL of methanol into a clean collection tube.[\[3\]](#)
- Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[\[3\]](#)
 - Reconstitute the residue in 1 mL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

2.1. HPLC Conditions

Parameter	Condition
Column	C18 Reverse-Phase (e.g., 150 mm x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Column Temp.	40°C
Gradient Program	See Table 1

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
10.0	50	50
12.0	5	95
15.0	5	95
15.1	95	5
20.0	95	5

2.2. MS/MS Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150°C
Desolvation Temp.	400°C
MRM Transitions	See Table 2

Table 2: **Sulcotrione** MRM Transitions and MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Sulcotrione	329.0	121.0 (Quantifier)	0.1	30	25
Sulcotrione	329.0	201.0 (Qualifier)	0.1	30	15

Method Validation and Performance

The analytical method was validated for its performance in terms of linearity, accuracy, precision, and limit of quantification (LOQ) in both soil and water matrices.

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/L, with a correlation coefficient (R^2) of >0.99 for both matrices.

Accuracy and Precision: The accuracy of the method was assessed through recovery studies at three different spiking levels. Precision was evaluated by determining the relative standard deviation (RSD) for replicate analyses.

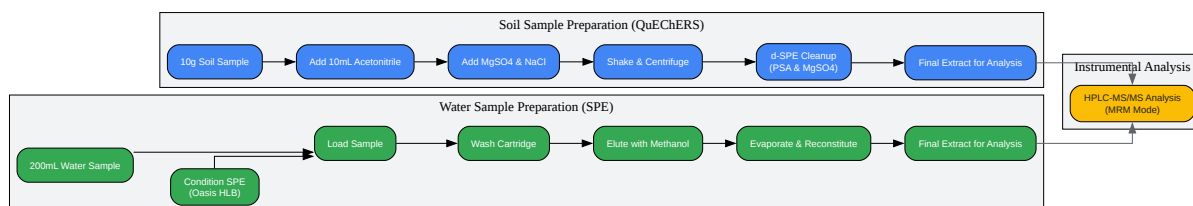
Table 3: Method Validation Data for **Sulcotrione**

Matrix	Spiking Level ($\mu\text{g/kg}$ or $\mu\text{g/L}$)	Mean Recovery (%)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)
Soil	10	95.2	4.8	6.2
Soil	50	98.6	3.5	5.1
Soil	100	97.1	3.9	5.5
Water	1	96.5	5.3	7.1
Water	10	99.2	2.8	4.5
Water	50	98.4	3.1	4.9

Limit of Quantification (LOQ): The LOQ was determined as the lowest concentration at which the analyte could be quantified with acceptable accuracy and precision.

- Soil: 10 $\mu\text{g/kg}$
- Water: 1 $\mu\text{g/L}$

Visualization of Experimental Workflows



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